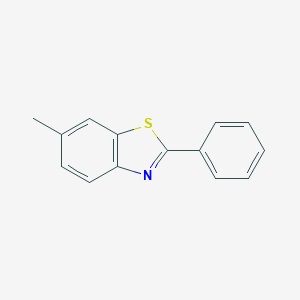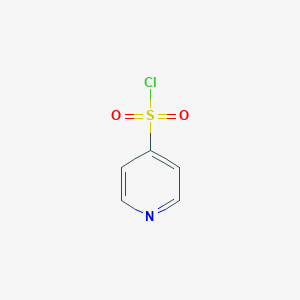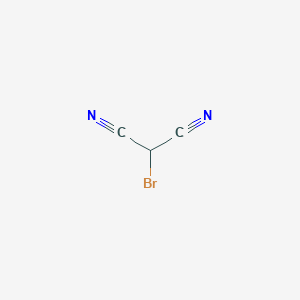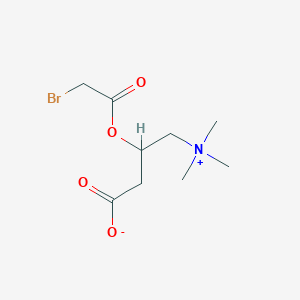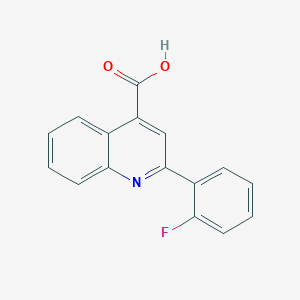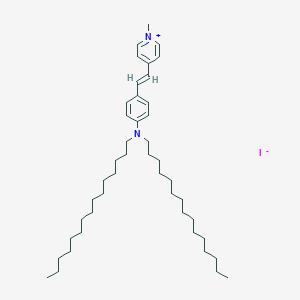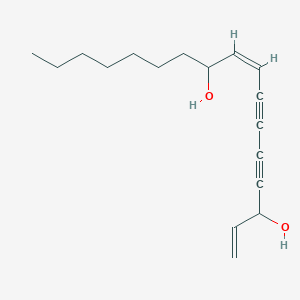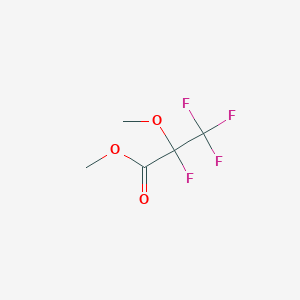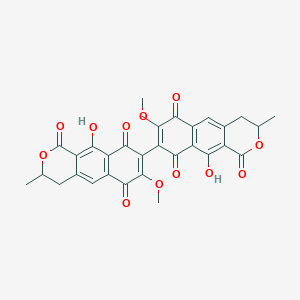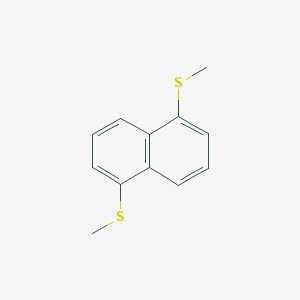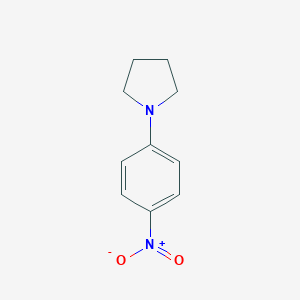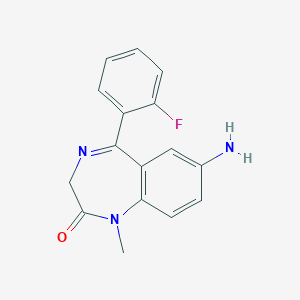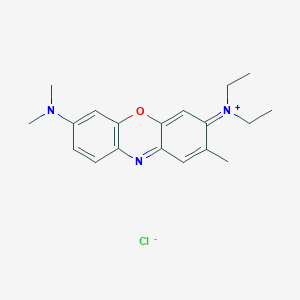
Capri Blue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capri Blue is a popular fragrance brand that offers a range of candles, diffusers, and other scented products. The company is known for its unique fragrances and high-quality products. Capri Blue has become a household name in the fragrance industry, but what makes their products stand out from the rest? In
Mecanismo De Acción
The mechanism of action for Capri Blue's fragrances involves the olfactory system. The olfactory system is responsible for detecting and processing smells. When we inhale a fragrance, the molecules of the scent bind to receptors in the olfactory epithelium. These receptors send signals to the olfactory bulb, which processes the information and sends it to the brain. The brain then interprets the scent and produces a response.
Efectos Bioquímicos Y Fisiológicos
Capri Blue's fragrances can have both biochemical and physiological effects on the body. Studies have shown that certain fragrances can reduce stress and anxiety, improve mood, and increase alertness. Fragrances can also have an impact on heart rate, blood pressure, and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Capri Blue's fragrances can be used in lab experiments to study the effects of fragrance on behavior and physiology. The advantages of using Capri Blue's fragrances in lab experiments include their high-quality ingredients and unique fragrance profiles. However, the limitations of using fragrances in lab experiments include the variability of scent perception among individuals and the potential for confounding variables.
Direcciones Futuras
There are several future directions for research on Capri Blue's fragrances. One area of research could focus on the effects of fragrance on specific populations, such as individuals with anxiety or depression. Another area of research could explore the use of fragrances in healthcare settings, such as hospitals or nursing homes. Finally, research could investigate the potential for fragrances to be used as a non-pharmacological intervention for pain management.
Conclusion:
Capri Blue's fragrances have become a popular choice for consumers looking for high-quality scented products. The scientific research behind Capri Blue's fragrances has shown that certain scents can have a positive impact on mood, behavior, and physiology. While there are limitations to using fragrances in lab experiments, the potential for future research on Capri Blue's fragrances is promising.
Métodos De Síntesis
Capri Blue uses a variety of natural and synthetic ingredients to create their fragrances. The synthesis method involves combining different scents and ingredients to create a unique fragrance profile. The company uses high-quality ingredients to ensure that their products are long-lasting and effective.
Aplicaciones Científicas De Investigación
Capri Blue's fragrances have been the subject of several scientific studies. Researchers have studied the effects of fragrance on mood, behavior, and cognitive performance. Studies have shown that certain scents can improve mood and cognitive performance, while others can have a calming effect.
Propiedades
Número CAS |
1787-57-1 |
|---|---|
Nombre del producto |
Capri Blue |
Fórmula molecular |
C19H24ClN3O |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
[7-(dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C19H24N3O.ClH/c1-6-22(7-2)17-12-19-16(10-13(17)3)20-15-9-8-14(21(4)5)11-18(15)23-19;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
QQOPAWAPLFHEEP-UHFFFAOYSA-M |
SMILES |
CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
SMILES canónico |
CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
Otros números CAS |
1787-57-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



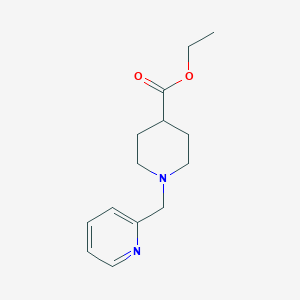
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
